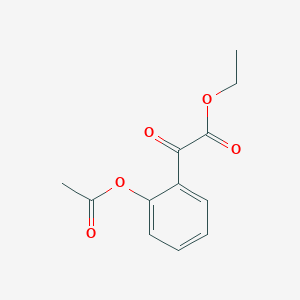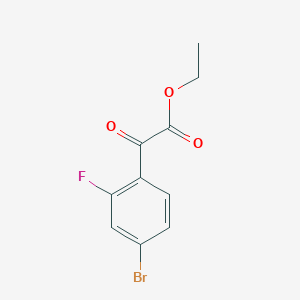![molecular formula C15H15F3O3 B1323822 trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-73-3](/img/structure/B1323822.png)
trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H15F3O3 It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2-oxo-2-(2-trifluoromethylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-trifluoromethylbenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 2-trifluoromethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated to yield the α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes Michael addition with malonic acid in the presence of a base like potassium carbonate.
Decarboxylation: The resulting product is subjected to decarboxylation to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring and the 2-oxo group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or diols are typical products.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural analogs are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- trans-2-[2-Oxo-2-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-Oxo-2-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-Oxo-2-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-7-2-1-5-11(12)13(19)8-9-4-3-6-10(9)14(20)21/h1-2,5,7,9-10H,3-4,6,8H2,(H,20,21)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUPPKERXWIIR-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














